2-Hydroxy Trimipramine

Description

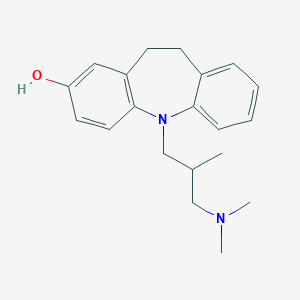

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJSSUOYVSEYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942833 | |

| Record name | 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2064-15-5 | |

| Record name | 2-Hydroxytrimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002064155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Hydroxy Trimipramine: Structure, Properties, and Analysis

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

2-Hydroxy Trimipramine is a principal active metabolite of the tricyclic antidepressant (TCA) Trimipramine. Formed primarily through the action of the polymorphic cytochrome P450 enzyme CYP2D6, this metabolite plays a significant role in the overall pharmacological profile and therapeutic window of its parent compound. Its concentration is highly dependent on patient-specific genetics, making it a key analyte in therapeutic drug monitoring (TDM) and pharmacogenetic studies. This guide provides an in-depth examination of the chemical structure, physicochemical properties, metabolic synthesis, analytical methodologies, and pharmacological significance of this compound, offering a critical resource for professionals in drug development and clinical research.

Chemical Identity and Physicochemical Properties

This compound is a hydroxylated derivative of the dibenzazepine compound Trimipramine, with the hydroxyl group introduced at the 2-position of the tricyclic ring system.

Chemical Structure

The chemical structure of this compound is detailed below. The core consists of a 10,11-dihydro-5H-dibenzo[b,f]azepine ring, substituted at the nitrogen atom (N-5) with a 3-(dimethylamino)-2-methylpropyl side chain and hydroxylated on one of the aromatic rings.

An In-depth Technical Guide to the Synthesis and Qualification of 2-Hydroxy Trimipramine as a Chemical Reference Standard

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical qualification of 2-Hydroxy Trimipramine, a principal metabolite of the tricyclic antidepressant, Trimipramine.[1][2][3] The availability of a highly characterized, pure reference standard of this metabolite is paramount for a variety of applications in pharmaceutical development, including pharmacokinetic studies, drug metabolism research, and impurity profiling of the active pharmaceutical ingredient (API). This document navigates the strategic considerations behind a plausible synthetic route, details robust protocols for purification to achieve the requisite high purity, and outlines a multi-platform analytical approach for comprehensive characterization and certification. The methodologies described herein are designed to establish a self-validating system of protocols, ensuring the resulting material is fit for its purpose as a primary or secondary chemical reference standard, in line with stringent regulatory expectations.[4][5][6]

Introduction: The Imperative for a this compound Reference Standard

Trimipramine is a well-established tricyclic antidepressant whose therapeutic action and metabolic fate are of significant clinical interest.[1] Its metabolism in humans is extensive, proceeding primarily through N-demethylation and aromatic hydroxylation. The enzyme Cytochrome P450 2D6 (CYP2D6) is chiefly responsible for the hydroxylation of Trimipramine at the 2-position of its dibenzo[b,f]azepine core, yielding this compound.[2][7][8]

A chemical reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[9] Its role is fundamental to ensuring the identity, purity, quality, and strength of drug substances and products.[4][5] For this compound, a reference standard is indispensable for:

-

Quantitative Bioanalysis: Accurately measuring metabolite concentrations in plasma or urine to determine the pharmacokinetic profile of Trimipramine.[10]

-

Impurity Profiling: Identifying and quantifying this compound as a potential impurity or degradation product in Trimipramine API and finished drug products.

-

Pharmacological Research: Investigating the biological activity of the metabolite, which has been shown to be less potent than the parent compound at key monoamine transporters.[11]

This guide provides the scientific rationale and detailed procedures required to confidently synthesize and qualify this critical analytical reagent.

Target Molecule Profile and Strategic Synthesis

Physicochemical Properties

A clear understanding of the target molecule is the first step in devising a successful synthesis and purification strategy.

| Property | Value | Source |

| Chemical Name | 5-(3-(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| CAS Number | 2064-15-5 | [12] |

| Molecular Formula | C₂₀H₂₆N₂O | [12] |

| Molecular Weight | 310.44 g/mol | [12] |

Retrosynthetic Analysis and Proposed Pathway

Direct regioselective hydroxylation of the electron-rich Trimipramine ring is challenging and prone to side reactions. A more controlled and robust strategy involves building the molecule from a precursor that already contains the required oxygen functionality at the C2 position. The most logical approach is a late-stage demethylation of a 2-methoxy precursor, a common and high-yielding transformation in medicinal chemistry.

The synthesis of the parent drug, Trimipramine, typically involves the alkylation of the 10,11-dihydro-5H-dibenz[b,f]azepine core with a suitable aminoalkyl halide sidechain using a strong base.[13] We will adapt this proven methodology.

Retrosynthetic Logic:

-

Final Step (Deprotection): The target 2-hydroxy group can be unmasked from a more stable 2-methoxy ether via demethylation (e.g., using BBr₃).

-

Key C-N Bond Formation: The bond between the sidechain and the tricyclic nitrogen can be formed by alkylating a 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine intermediate with 3-(dimethylamino)-2-methylpropyl chloride.

This leads to the following forward synthetic plan, which is visualized in the diagram below.

References

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. US20100104643A1 - Pharmaceutical compositions - Google Patents [patents.google.com]

- 4. mriglobal.org [mriglobal.org]

- 5. usp.org [usp.org]

- 6. who.int [who.int]

- 7. Steady state plasma levels of the enantiomers of trimipramine and of its metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-phenotyped patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. gmpsop.com [gmpsop.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. jopcr.com [jopcr.com]

An In-depth Technical Guide to 2-Hydroxy Trimipramine (CAS: 2064-15-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Hydroxy Trimipramine, a principal metabolite of the tricyclic antidepressant (TCA) Trimipramine.[1][2] We will explore its core chemical and physical properties, delve into the metabolic pathways responsible for its formation, and discuss its pharmacological significance. A central focus of this guide is the critical role of pharmacogenetics, particularly the influence of cytochrome P450 enzyme polymorphisms, on the disposition of Trimipramine and the formation of this compound. Furthermore, we will detail established analytical methodologies for its quantification in biological matrices, a cornerstone of therapeutic drug monitoring and clinical research. This guide is designed to serve as a foundational resource for professionals engaged in the study and development of neuropsychiatric therapeutics.

Introduction and Pharmacological Context

Trimipramine is a tricyclic antidepressant utilized in the management of major depressive disorder, often valued for its sedative properties beneficial for patients with co-existing insomnia.[3] Like other TCAs, its mechanism involves the modulation of neurotransmitters in the brain, primarily by inhibiting the reuptake of serotonin and norepinephrine.[3][4] However, the clinical effect of Trimipramine is not solely attributable to the parent compound. Its metabolism in the liver yields several derivatives, with this compound being a key product of this biotransformation.[5][6]

Understanding the profile of this compound is paramount for several reasons:

-

Pharmacokinetic Variability: The rate of its formation is highly dependent on individual patient genetics, leading to significant interindividual differences in drug exposure and response.[7][8]

-

Therapeutic Drug Monitoring (TDM): Accurate measurement of both the parent drug and its major metabolites, including this compound, is essential for dose optimization, ensuring therapeutic efficacy while minimizing the risk of toxicity.[9]

-

Drug Development: For researchers developing new CNS agents, the metabolic profile of Trimipramine serves as a case study in the complexities of drug metabolism and the importance of characterizing active and inactive metabolites.

Chemical and Physical Properties

This compound is structurally a derivative of dibenzazepine.[10] The addition of a hydroxyl group significantly alters its polarity compared to the parent compound, which has direct implications for its solubility, distribution, and elimination.

| Property | Value | Source |

| CAS Number | 2064-15-5 | [1] |

| Molecular Formula | C₂₀H₂₆N₂O | [1][11] |

| Molecular Weight | 310.44 g/mol | [1][11] |

| IUPAC Name | 5-(3-(Dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | [1] |

| Appearance | Light Brown to Brown Solid | [1] |

| Storage | 2-8°C, Under Inert Atmosphere | [1] |

Metabolism and Pharmacogenetics

The biotransformation of Trimipramine is a multi-step process primarily occurring in the liver and orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. The formation of this compound is a critical step in this pathway.

Metabolic Pathway

Trimipramine undergoes two primary metabolic transformations:

-

N-Demethylation: Catalyzed predominantly by CYP2C19, this step converts the tertiary amine Trimipramine into its active secondary amine metabolite, Desmethyltrimipramine.[5][12]

-

Hydroxylation: The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for the 2-hydroxylation of both Trimipramine and Desmethyltrimipramine.[5][12] This hydroxylation step is generally considered a detoxification pathway, forming less active metabolites that are more readily excreted.[5][13]

The metabolic cascade can be visualized as follows:

Caption: Metabolic conversion of Trimipramine in the liver.

The Role of CYP2D6 Polymorphism

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to distinct phenotypes in the population with varying enzyme activity.[3] This genetic variability is the primary cause of the wide inter-individual differences observed in Trimipramine pharmacokinetics.[7][8]

-

Poor Metabolizers (PMs): Individuals with two no-function CYP2D6 alleles exhibit greatly reduced clearance of Trimipramine.[3][14] This leads to significantly higher plasma concentrations of the parent drug and its demethylated metabolite, increasing the risk of adverse effects.[3][8] The formation of this compound is drastically reduced.

-

Intermediate Metabolizers (IMs): Carriers of one reduced-function or no-function allele show moderately reduced clearance and higher-than-normal drug concentrations.[3]

-

Normal Metabolizers (NMs): These individuals have fully functional CYP2D6 activity and exhibit the expected "standard" pharmacokinetic profile.[3][14]

-

Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of functional CYP2D6 alleles metabolize Trimipramine very quickly.[7][13] This leads to lower plasma concentrations of the parent drug, potentially causing therapeutic failure at standard doses, and a higher relative concentration of hydroxylated metabolites.[7][14]

The clinical implication is profound: a standard dose of Trimipramine can be toxic for a PM but sub-therapeutic for a UM.[7] This underscores the value of pharmacogenetic testing in personalizing TCA therapy. The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published specific dosing guidelines for TCAs based on CYP2D6 and CYP2C19 genotypes.[5][14]

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices, typically plasma or serum, is essential for pharmacokinetic studies and TDM. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard.[7][15] More advanced methods utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[16][17]

General Analytical Workflow

A typical bioanalytical workflow involves several key stages, from sample collection to final data analysis.

Caption: Standard bioanalytical workflow for metabolite quantification.

Example Protocol: LC-MS/MS Quantification

This protocol is a representative example based on common practices for quantifying tricyclic antidepressants and their metabolites.[16][17]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

- To 50 µL of plasma sample, add an internal standard solution (e.g., deuterated this compound-d3).[18]

- Add a basic buffer to alkalinize the sample.

- Perform extraction with an immiscible organic solvent (e.g., methyl tert-butyl ether).

- Vortex vigorously and centrifuge to separate the layers.

- Transfer the organic supernatant to a clean tube/plate.

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the residue in a mobile phase-compatible solution.

2. Chromatographic Conditions:

- The choice of column and mobile phase is critical for achieving separation from the parent drug, other metabolites, and endogenous matrix components.

| Parameter | Example Condition | Rationale |

| Analytical Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode MS. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analytes from the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |

| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate | A gradient elution is necessary to separate analytes with different polarities within a reasonable runtime. |

| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |

3. Mass Spectrometry Conditions:

- Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Selected Reaction Monitoring (SRM) transitions.

| Parameter | Example Setting |

| Ionization Mode | ESI Positive |

| SRM Transition (Quantifier) | e.g., 311.4 → m/z (Specific fragment ion) |

| SRM Transition (Qualifier) | e.g., 311.4 → m/z (Second fragment ion) |

| Internal Standard Transition | e.g., 314.4 → m/z (Deuterated analog fragment) |

4. Method Validation:

- Any quantitative method must be rigorously validated according to regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.[9]

Synthesis and Availability

For research purposes, this compound is not typically synthesized in a standard laboratory setting due to its primary origin as a biological metabolite. However, it is commercially available from specialized chemical suppliers as a reference standard.[1][19] This is crucial for developing and validating analytical methods, as a certified reference material is required for creating accurate calibration curves and quality control samples. These standards are often produced via custom synthesis for commercial distribution.

Conclusion

This compound is more than a simple byproduct of drug metabolism; it is a key determinant in the complex pharmacokinetic and pharmacodynamic profile of its parent drug, Trimipramine. Its formation, governed by the highly polymorphic CYP2D6 enzyme, is a classic example of how individual genetics can dictate drug response and safety. For researchers in drug development and clinical pharmacology, the study of this compound provides critical insights into the challenges of inter-individual variability. A thorough understanding of its properties and the validated analytical methods for its quantification are indispensable tools for advancing personalized medicine in neuropsychiatry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ClinPGx [clinpgx.org]

- 3. gene2rx.com [gene2rx.com]

- 4. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. Simultaneous determination of trimipramine and desmethyl- and hydroxytrimipramine in plasma and red blood cells by capillary gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimipramine pharmacokinetics after intravenous and oral administration in carriers of CYP2D6 genotypes predicting poor, extensive and ultrahigh activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on trimipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medmedchem.com [medmedchem.com]

- 10. Trimipramine - Wikipedia [en.wikipedia.org]

- 11. This compound | 2064-15-5 | FH24154 | Biosynth [biosynth.com]

- 12. researchgate.net [researchgate.net]

- 13. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Plasma levels of trimipramine and metabolites in four patients: determination of the enantiomer concentrations of the hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. celerion.com [celerion.com]

- 18. This compound-d3 | C20H26N2O | CID 45039536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Buy Online CAS Number 2064-15-5 - TRC - this compound | LGC Standards [lgcstandards.com]

Topic: In Vitro Metabolism of Trimipramine to 2-Hydroxytrimipramine

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in vitro metabolism of the tricyclic antidepressant trimipramine, with a specific focus on the 2-hydroxylation pathway. As a critical step in its biotransformation, understanding the conversion to 2-hydroxytrimipramine is paramount for drug development professionals engaged in pharmacokinetic profiling, drug-drug interaction studies, and personalized medicine. This document synthesizes foundational knowledge with detailed, field-proven experimental protocols, emphasizing the causality behind methodological choices to ensure robust and reproducible results. We will explore the enzymatic basis of this reaction, provide step-by-step workflows for its characterization using human liver microsomes, and detail the analytical and data interpretation methodologies required for a thorough investigation.

Introduction: The Metabolic Landscape of Trimipramine

Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder.[1] Like other TCAs, its therapeutic and adverse effects are governed by a complex pharmacokinetic profile characterized by extensive hepatic metabolism.[2] The biotransformation of trimipramine occurs primarily through two major pathways: N-demethylation to its active metabolite, desmethyltrimipramine, and hydroxylation.[3] A third, distinct pathway involves N-oxidation to trimipramine N-oxide, catalyzed by the Flavin-containing monooxygenase (FMO) system.[4]

This guide focuses on the 2-hydroxylation of trimipramine, a key Phase I metabolic reaction. This conversion, along with the subsequent hydroxylation of desmethyltrimipramine, is considered an inactivation step, leading to more polar metabolites that are more readily excreted from the body.[3] The efficiency of this pathway is a major determinant of the systemic clearance and, consequently, the clinical exposure and response to trimipramine.

The Core Pathway: CYP2D6-Mediated 2-Hydroxylation

The formation of 2-hydroxytrimipramine is predominantly catalyzed by a single polymorphic enzyme: Cytochrome P450 2D6 (CYP2D6) .[1][3] This has been consistently demonstrated in studies using human liver microsomes and recombinant CYP enzymes.

Key Mechanistic Insights:

-

Primary Catalyst: CYP2D6 is the principal enzyme responsible for the hydroxylation of both the parent compound, trimipramine, and its N-demethylated metabolite, desmethyltrimipramine.[3]

-

Stereoselectivity: The metabolism of trimipramine exhibits stereoselectivity. CYP2D6 preferentially mediates the 2-hydroxylation of the (L)-enantiomer of trimipramine.[5][6] This is a critical consideration, as the enantiomers may possess different pharmacological activities.

-

Genetic Polymorphism: The CYP2D6 gene is highly polymorphic, leading to wide inter-individual variability in enzyme activity.[7] Patients can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers. This genetic variation directly impacts trimipramine clearance, with poor metabolizers having significantly higher plasma concentrations and an increased risk of adverse effects.[6][7] Therefore, characterizing this pathway in vitro is essential for predicting in vivo pharmacokinetic variability.

The following diagram illustrates the central metabolic pathways of trimipramine, highlighting the pivotal role of CYP2D6 in 2-hydroxylation.

Caption: Metabolic pathways of trimipramine.

Experimental Design: A Self-Validating In Vitro System

The cornerstone of a reliable in vitro metabolism study is a design that is inherently self-validating. We utilize pooled human liver microsomes (HLMs) as our primary test system. HLMs are subcellular fractions containing a high concentration of endoplasmic reticulum-bound enzymes, including a full complement of CYPs, making them an ideal and widely accepted model for Phase I metabolism studies.[8][9]

The experimental approach is two-fold:

-

Metabolite Phenotyping: Confirming that CYP2D6 is the primary enzyme responsible for 2-hydroxytrimipramine formation.

-

Enzyme Kinetics: Determining the kinetic parameters (Kₘ and Vₘₐₓ) of the reaction to quantify the enzyme's affinity and capacity.

The following workflow diagram outlines the comprehensive experimental process.

Caption: Experimental workflow for in vitro metabolism.

Detailed Protocol: Kinetic Analysis of Trimipramine 2-Hydroxylation

This protocol describes a robust method for determining the Michaelis-Menten kinetics of 2-hydroxytrimipramine formation.

Materials and Reagents

-

Test Compounds: Trimipramine maleate, 2-hydroxytrimipramine (as analytical standard).

-

Biological Matrix: Pooled Human Liver Microsomes (HLMs), stored at -80°C.

-

Cofactor System: NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

CYP2D6 Inhibitor: Quinidine (for phenotyping).

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., deuterated trimipramine or a structurally similar compound).

-

Equipment: 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.

Reagent Preparation

-

Trimipramine Stock: Prepare a 10 mM stock solution of trimipramine in DMSO. Perform serial dilutions in acetonitrile or DMSO to create working solutions for the desired final concentrations (e.g., 0.5 to 500 µM).

-

HLM Suspension: Thaw pooled HLMs on ice. Dilute with cold phosphate buffer to a working concentration of 2 mg/mL.

-

NADPH System: Prepare the NADPH regenerating system according to the manufacturer's instructions in cold phosphate buffer.

Incubation Procedure

The following table summarizes the components for a typical 200 µL final incubation volume.

| Component | Volume (µL) | Final Concentration | Purpose |

| Phosphate Buffer (pH 7.4) | Variable | 100 mM | Maintain physiological pH |

| HLM Suspension (2 mg/mL) | 50 | 0.5 mg/mL | Enzyme Source |

| Trimipramine Working Soln. | 2 | 0.5 - 500 µM | Substrate |

| NADPH Regen. System | 48 | As per manufacturer | Cofactor for CYP activity |

| Total Volume | 200 |

Step-by-Step Method:

-

Plate Setup: In a 96-well plate, add the phosphate buffer, HLM suspension, and trimipramine working solution for each concentration. Prepare each condition in triplicate.

-

Control Wells (Self-Validation):

-

No-NADPH Control: For each substrate concentration, prepare wells where the NADPH system is replaced with an equal volume of phosphate buffer. This confirms the reaction is NADPH-dependent.[11]

-

Inhibitor Control: To confirm the role of CYP2D6, pre-incubate HLMs with a selective inhibitor like quinidine (final concentration ~1 µM) for 10 minutes before adding trimipramine.[10]

-

-

Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium.[4]

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except No-NADPH controls).

-

Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.[12]

-

Sample Processing: Seal the plate and vortex thoroughly. Centrifuge at >3000 x g for 15 minutes at 4°C to pellet the precipitated protein.[12]

-

Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Analytical Quantification and Data Interpretation

LC-MS/MS Analysis

A validated LC-MS/MS method is required for the sensitive and specific quantification of 2-hydroxytrimipramine.[13] The method should be optimized for chromatographic separation from the parent drug and other potential metabolites. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a 2-hydroxytrimipramine analytical standard.

Data Analysis

-

Calculate Formation Rate: Convert the measured concentration of 2-hydroxytrimipramine (e.g., in ng/mL) into a rate of formation (e.g., pmol/min/mg protein) using the incubation volume, HLM protein concentration, and incubation time.

-

Michaelis-Menten Kinetics: Plot the rate of formation (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

Vₘₐₓ (Maximum Velocity): The maximum rate of metabolite formation when the enzyme is saturated with the substrate. Units: pmol/min/mg protein.

-

Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate. Units: µM.[10]

-

-

Intrinsic Clearance (CLᵢₙₜ): The intrinsic ability of the liver to metabolize a drug can be calculated as:

CLᵢₙₜ = Vₘₐₓ / Kₘ

Interpretation of Results

-

Confirmation of CYP2D6: A significant (>80%) reduction in the formation of 2-hydroxytrimipramine in the presence of quinidine confirms that CYP2D6 is the major enzyme responsible for this pathway.

-

Kinetic Profile: The Kₘ value provides insight into the drug's affinity for CYP2D6. A low Kₘ indicates high affinity. This information is critical for predicting the potential for drug-drug interactions where two drugs compete for the same enzyme.

Conclusion

The 2-hydroxylation of trimipramine is a critical metabolic pathway predominantly and stereoselectively mediated by CYP2D6. Its characterization is essential for a complete understanding of the drug's disposition and for navigating potential clinical variability driven by genetic polymorphisms and drug interactions. The in vitro methodology detailed in this guide, centered on human liver microsomes and validated with specific inhibitors and controls, provides a robust, self-validating framework for researchers. By accurately determining the kinetic parameters Kₘ and Vₘₐₓ, drug development professionals can generate crucial data to inform pharmacokinetic modeling, support regulatory submissions, and ultimately contribute to the safer and more effective use of trimipramine.[17][18][19]

References

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Steady state plasma levels of the enantiomers of trimipramine and of its metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-phenotyped patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on trimipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro to in vivo extrapolation for high throughput prioritization and decision making - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. youtube.com [youtube.com]

- 17. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]

- 18. fda.gov [fda.gov]

- 19. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

A Technical Guide to the Role of CYP2D6 in 2-Hydroxytrimipramine Formation: From Mechanism to Clinical Ramifications

Abstract

This technical guide provides a comprehensive examination of the pivotal role played by the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic hydroxylation of the tricyclic antidepressant, trimipramine. Trimipramine's therapeutic and adverse effects are profoundly influenced by its metabolic fate, which is dominated by a two-step process involving N-demethylation followed by hydroxylation. The second step, the formation of 2-hydroxytrimipramine and its analogue 2-hydroxydesmethyltrimipramine, is almost exclusively catalyzed by CYP2D6. Due to the highly polymorphic nature of the CYP2D6 gene, inter-individual variability in enzyme activity is vast, leading to significant differences in drug exposure and clinical outcomes. This guide will dissect the metabolic pathway, detail the clinical consequences of genetic polymorphisms, provide a robust in-vitro experimental protocol for investigating this specific metabolic reaction, and discuss the implications for drug development and personalized medicine.

Introduction: Trimipramine and the Cytochrome P450 Superfamily

Trimipramine is a tertiary amine tricyclic antidepressant (TCA) utilized in the management of major depressive disorder and, owing to its sedative properties, is also applied off-label for insomnia.[1] Like other TCAs, it functions by modulating neurotransmitter levels, but it is considered an atypical or "second-generation" TCA due to its relatively weak inhibition of serotonin and norepinephrine reuptake.[1][2]

The clinical utility of trimipramine is intrinsically linked to its hepatic metabolism, which is governed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the biotransformation of a vast array of xenobiotics, including the majority of clinically used drugs. Within this superfamily, CYP2D6 is one of the most extensively studied enzymes, not for its abundance, but for its critical role in the metabolism of approximately 20-25% of all prescribed drugs and its remarkable genetic variability.[3] Understanding the specific interaction between trimipramine and CYP2D6 is therefore paramount for predicting its pharmacokinetic profile and ensuring patient safety and efficacy.

The Metabolic Pathway of Trimipramine: A Two-Step Biotransformation

The metabolism of trimipramine is a sequential process, primarily involving two key CYP450 enzymes that dictate the formation of its major metabolites.

Step 1: N-Demethylation via CYP2C19

Initially, trimipramine undergoes N-demethylation to form its principal active metabolite, desmethyltrimipramine.[4] This conversion from a tertiary amine to a secondary amine is predominantly catalyzed by CYP2C19, with a minor contribution from CYP2C9.[4][5] Desmethyltrimipramine is also pharmacologically active, and the balance between the parent drug and this metabolite can influence the overall therapeutic effect.[4]

Step 2: Hydroxylation - The Definitive Role of CYP2D6

Following N-demethylation, both the parent drug, trimipramine, and its active metabolite, desmethyltrimipramine, undergo hydroxylation. This crucial step is mediated by CYP2D6, which catalyzes the formation of 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[2][4] This hydroxylation reaction is a critical detoxification pathway, as it renders the metabolites less active and facilitates their subsequent elimination from the body.[4][5] Research has also indicated that the metabolism by CYP2D6 is stereoselective, with a preference for the hydroxylation of l-trimipramine.[6]

Caption: Metabolic pathway of trimipramine.

Clinical Impact of CYP2D6 Genetic Polymorphisms

The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to a wide spectrum of enzyme activity.[5] This genetic variability is the primary reason for the substantial inter-individual differences observed in trimipramine pharmacokinetics.[7] Individuals are typically categorized into one of four phenotypes based on their genotype.

-

Poor Metabolizers (PMs): Carry two no-function alleles. They have deficient enzyme activity.

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one no-function allele, or two reduced-function alleles.

-

Normal Metabolizers (NMs): (Historically referred to as Extensive Metabolizers) Carry two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to exceptionally high enzyme activity.

Pharmacokinetic Consequences

The CYP2D6 phenotype has a direct and predictable impact on the systemic exposure to trimipramine. The pharmacokinetics of trimipramine and its demethylated metabolite are strongly dependent on the CYP2D6 genotype.[8]

-

Poor Metabolizers (PMs): The inability to effectively hydroxylate trimipramine leads to a dramatic decrease in its elimination. Studies show that PMs have significantly lower systemic clearance and a mean bioavailability that can be several times higher than in NMs (44% in PMs vs. 16% in NMs).[8][9] This results in a very high exposure to the active drug, substantially increasing the risk of concentration-dependent adverse effects.[9][10]

-

Ultrarapid Metabolizers (UMs): Conversely, UMs exhibit extremely high rates of both systemic and presystemic (first-pass) metabolism.[9] This leads to rapid elimination and potentially sub-therapeutic plasma concentrations of trimipramine, increasing the likelihood of treatment failure at standard doses.[5][9]

The following table summarizes the profound effect of CYP2D6 genotype on key pharmacokinetic parameters of trimipramine.

| CYP2D6 Phenotype (Number of Active Genes) | Mean Oral Clearance (L/h) | Mean Systemic Clearance (L/h) | Mean Bioavailability (%) | Clinical Implication |

| Poor (0) | 27.3 | 12.0 | 44% | High risk of toxicity/adverse events[8][9] |

| Normal (2) | 151 | 24.2 | 16% | Standard therapeutic response expected[9] |

| Ultrarapid (3) | 253 | 30.3 | 12% | High risk of therapeutic failure[9] |

| Data synthesized from Kirchheiner et al., 2003.[9] |

These well-documented effects have led the Clinical Pharmacogenetics Implementation Consortium (CPIC) to publish specific dosing guidelines for tricyclic antidepressants, including trimipramine, based on a patient's CYP2D6 and CYP2C19 genotype to optimize therapy.[11][12] For CYP2D6 poor and ultrarapid metabolizers, the use of an alternative drug not metabolized by CYP2D6 is often recommended.[10]

In Vitro Methodology for Analyzing 2-Hydroxytrimipramine Formation

To isolate and characterize the specific role of CYP2D6 in trimipramine hydroxylation, a well-designed in vitro experiment is essential. This allows researchers to control variables and directly measure the enzymatic conversion without the complexities of a whole-organism model.

Causality and Experimental Rationale

The primary goal is to confirm that CYP2D6 is the key enzyme responsible for 2-hydroxytrimipramine formation and to characterize the kinetics of this reaction. The choice of an in vitro system is critical.

-

Recombinant CYP2D6 (rCYP2D6): Using a heterologous expression system (e.g., baculovirus-infected insect cells or E. coli) that produces only the CYP2D6 enzyme provides the cleanest system.[13][14] It definitively demonstrates the enzyme's capability to perform the reaction in isolation.

-

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from donated human liver tissue. They contain a full complement of CYP enzymes and are considered the gold standard for studying hepatic drug metabolism. Using HLMs from a panel of genotyped donors allows for the correlation of metabolic rates with CYP2D6 genotype.

A self-validating protocol must include appropriate controls to ensure the observed activity is specific, enzymatic, and cofactor-dependent.

Detailed Experimental Protocol: Recombinant CYP2D6 Assay

This protocol outlines a standard procedure for measuring the formation of 2-hydroxytrimipramine from trimipramine using recombinant CYP2D6.

Materials:

-

Recombinant human CYP2D6 enzyme co-expressed with cytochrome P450 reductase

-

Trimipramine stock solution (in a suitable solvent like methanol or DMSO)

-

2-hydroxytrimipramine analytical standard

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plate and thermal cycler/heating block

-

LC-MS/MS system for analysis

Step-by-Step Methodology:

-

Preparation of Incubation Mixture:

-

In a 96-well plate, prepare the main incubation mixture on ice. For each well, add phosphate buffer, the rCYP2D6 enzyme preparation, and trimipramine to achieve the desired final concentrations.

-

Rationale: Assembling the mixture on ice prevents the reaction from starting prematurely.

-

-

Inclusion of Controls (Self-Validation):

-

No-Cofactor Control: Prepare wells with the enzyme and substrate but replace the NADPH-regenerating system with buffer. This confirms the reaction is NADPH-dependent.

-

No-Enzyme Control: Prepare wells with the substrate and NADPH but replace the enzyme with buffer or a heat-inactivated enzyme preparation. This confirms the reaction is enzymatic and not due to spontaneous degradation.

-

Inhibitor Control: Prepare wells including a known, potent CYP2D6 inhibitor (e.g., quinidine). A significant reduction in metabolite formation confirms the activity is specific to CYP2D6.

-

-

Initiation of Reaction:

-

Pre-warm the plate containing the enzyme and substrate mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of the NADPH-regenerating system to all wells.

-

Rationale: Pre-warming ensures the reaction occurs at a physiologically relevant temperature. The addition of NADPH is the definitive start point.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes, determined from initial time-linearity experiments). The reaction should be in the linear range with respect to time and enzyme concentration.

-

-

Termination of Reaction:

-

Stop the reaction by adding an excess volume (e.g., 2-3x the incubation volume) of ice-cold acetonitrile containing a suitable internal standard.

-

Rationale: The organic solvent precipitates the enzyme protein, halting all activity. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

Quantification by LC-MS/MS:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of 2-hydroxytrimipramine formed.

-

Create a standard curve using the analytical standard to convert the instrument response into a concentration. The rate of formation is typically expressed as pmol/min/pmol CYP.

-

Caption: Workflow for in vitro CYP2D6-mediated metabolism assay.

Conclusion and Future Perspectives

The formation of 2-hydroxytrimipramine is a critical metabolic step in the disposition of the antidepressant trimipramine, and it is unequivocally catalyzed by the polymorphic enzyme CYP2D6. The profound dependence of trimipramine clearance on CYP2D6 activity makes its pharmacokinetics highly sensitive to an individual's genetic makeup. For researchers and drug development professionals, understanding this relationship is not merely academic; it is fundamental to developing safer and more effective therapeutic strategies. The use of robust in vitro methodologies, as described, is essential for characterizing such pathways for new chemical entities. The well-established clinical impact of CYP2D6 genotype on trimipramine response serves as a paradigm for the importance of pharmacogenetics in personalized medicine, guiding clinicians toward genotype-informed dosing or alternative therapies to mitigate the risks of adverse events and therapeutic failure.

References

- 1. gene2rx.com [gene2rx.com]

- 2. Trimipramine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ClinPGx [clinpgx.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Refubium - Einfluss von CYP2D6-Polymorphismen auf die Pharmakokinetik von Trimipramin [refubium.fu-berlin.de]

- 8. Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on trimipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trimipramine pharmacokinetics after intravenous and oral administration in carriers of CYP2D6 genotypes predicting poor, extensive and ultrahigh activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guidelines for tricyclic dosing based on pharmacogenomic testing | Quest Diagnostics [questdiagnostics.com]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. CPIC® Guideline for Tricyclic Antidepressants and CYP2D6 and CYP2C19 – CPIC [cpicpgx.org]

- 13. Effect of Cytochrome P450 (CYP) 2D6 Genetic Polymorphism on the Inhibitory Action of Antidepressants on CYP2D6-Mediated Dopamine Formation from p-Tyramine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 14. Effect of Cytochrome P450 (CYP) 2D6 Genetic Polymorphism on the Inhibitory Action of Antidepressants on CYP2D6-Mediated Dopamine Formation from p-Tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-Hydroxytrimipramine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, a tricyclic antidepressant (TCA), undergoes extensive metabolism, primarily through demethylation and hydroxylation, leading to the formation of several metabolites. Among these, 2-hydroxytrimipramine is a significant product of CYP2D6-mediated oxidation. While often considered an inactivation product, emerging evidence on the activity of hydroxylated metabolites of other TCAs necessitates a closer examination of 2-hydroxytrimipramine's pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological activity of this metabolite, details relevant experimental protocols for its characterization, and visualizes its metabolic and potential signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of psychopharmacology.

Introduction

Trimipramine is an atypical tricyclic antidepressant distinguished by its clinical efficacy despite being a relatively weak inhibitor of serotonin and norepinephrine reuptake.[1] Its therapeutic actions are thought to be mediated by a broad receptor antagonist profile, including potent blockade of histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors.[2] Like other TCAs, trimipramine is extensively metabolized in the liver, with the cytochrome P450 enzyme CYP2D6 catalyzing the hydroxylation of both trimipramine and its active metabolite, desmethyltrimipramine, to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[3] This hydroxylation step has traditionally been viewed as a pathway for inactivation and detoxification.[3]

However, studies on the hydroxylated metabolites of other TCAs, such as nortriptyline and desipramine, have revealed that these compounds can retain significant pharmacological activity.[4][5] For instance, 10-hydroxynortriptyline is a potent norepinephrine reuptake inhibitor but exhibits substantially reduced affinity for muscarinic acetylcholine receptors, suggesting a potentially improved side-effect profile.[6][7] These findings underscore the importance of characterizing the full pharmacological profile of hydroxylated metabolites to understand their contribution to the overall therapeutic and adverse effects of the parent drug.

This guide focuses on the current state of knowledge regarding the pharmacological activity of 2-hydroxytrimipramine, providing quantitative data where available, detailed experimental methodologies for its further investigation, and visual representations of its metabolic and potential signaling pathways.

Pharmacological Activity of 2-Hydroxytrimipramine

Direct pharmacological data for 2-hydroxytrimipramine is limited, with research primarily focused on its interaction with monoamine transporters. The most comprehensive data to date comes from a study by Haenisch et al. (2011), which investigated the inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters.

Data Presentation: Inhibition of Monoamine and Organic Cation Transporters

The following table summarizes the quantitative data for the inhibitory activity of 2-hydroxytrimipramine at various transporters, presented as IC50 values. A higher IC50 value indicates lower potency.

| Transporter | 2-Hydroxytrimipramine IC50 (µM) | Trimipramine IC50 (µM) | Desmethyl-trimipramine IC50 (µM) | Reference |

| Human Serotonin Transporter (hSERT) | Less Potent than Trimipramine | 2 - 10 | Similar to Trimipramine | [1] |

| Human Norepinephrine Transporter (hNAT) | Less Potent than Trimipramine | 2 - 10 | Similar to Trimipramine | [1] |

| Human Dopamine Transporter (hDAT) | > 30 | High (less potent) | Similar to Trimipramine | [1] |

| Human Organic Cation Transporter 1 (hOCT1) | Less Potent than Trimipramine | 2 - 10 | Similar to Trimipramine | [1] |

| Human Organic Cation Transporter 2 (hOCT2) | Similar to Trimipramine | 2 - 10 | Similar to Trimipramine | [1] |

| Human Organic Cation Transporter 3 (hOCT3) | No significant inhibition | No significant inhibition | No significant inhibition | [1] |

As indicated in the table, 2-hydroxytrimipramine is a less potent inhibitor of hSERT, hNAT, and hOCT1 compared to its parent compound, trimipramine, and the desmethyl metabolite.[1] Its activity at hDAT is negligible, which is consistent with the profile of most TCAs.[1]

Receptor Binding Profile: A Data Gap

Crucially, there is a lack of publicly available data on the binding affinities (e.g., Ki or Kd values) of 2-hydroxytrimipramine at the key G-protein coupled receptors that are primary targets for trimipramine and other TCAs. These include:

-

Histamine H1 receptor

-

Serotonin 5-HT2A receptor

-

α1-Adrenergic receptor

-

Muscarinic acetylcholine receptors (M1-M5)

-

Dopamine D2 receptor

Given that the parent compound, trimipramine, exhibits high affinity for H1, 5-HT2A, and α1-adrenergic receptors, and moderate affinity for D2 and muscarinic receptors, characterizing the binding profile of 2-hydroxytrimipramine at these sites is essential for a complete understanding of its pharmacological role.[2] Based on studies of other hydroxylated TCAs, it is plausible that 2-hydroxytrimipramine may have a reduced affinity for muscarinic receptors compared to trimipramine, which could translate to a lower burden of anticholinergic side effects.[6][7]

Experimental Protocols

To facilitate further research into the pharmacological activity of 2-hydroxytrimipramine, this section provides detailed, representative protocols for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as 2-hydroxytrimipramine, for a specific receptor (e.g., human histamine H1 receptor).

Objective: To determine the inhibition constant (Ki) of 2-hydroxytrimipramine for the human H1 receptor.

Materials:

-

Cell Membranes: HEK293 cells stably expressing the human H1 receptor.

-

Radioligand: [³H]-pyrilamine (a selective H1 antagonist).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity H1 antagonist, such as mepyramine.

-

Test Compound: 2-hydroxytrimipramine, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Cocktail and Counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-H1 cells to confluence and harvest.

-

Homogenize cells in ice-cold assay buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add cell membranes, [³H]-pyrilamine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add cell membranes, [³H]-pyrilamine, and a high concentration of mepyramine.

-

Test Compound: Add cell membranes, [³H]-pyrilamine, and varying concentrations of 2-hydroxytrimipramine.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 2-hydroxytrimipramine to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: Functional Assay for Receptor Activity (Calcium Mobilization)

This protocol describes a method to determine the functional potency (IC50) of a compound as an antagonist at a Gq-coupled receptor, such as the histamine H1 receptor, by measuring changes in intracellular calcium.

Objective: To determine the ability of 2-hydroxytrimipramine to antagonize histamine-induced intracellular calcium release in cells expressing the H1 receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

-

Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Histamine.

-

Test Compound: 2-hydroxytrimipramine.

-

Instrumentation: A fluorescence plate reader with an injection system.

Methodology:

-

Cell Preparation: Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C. After incubation, wash the cells to remove any excess dye.

-

Functional Assay:

-

Place the cell plate in the fluorescence plate reader.

-

Add varying concentrations of 2-hydroxytrimipramine to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of histamine (typically an EC80 concentration, which elicits 80% of the maximal response) into the wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, with the response to histamine alone representing 100% and the baseline representing 0%.

-

Plot the percentage of inhibition against the log concentration of 2-hydroxytrimipramine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Metabolic Pathway of Trimipramine

The following diagram illustrates the primary metabolic pathway of trimipramine to its major metabolites, including 2-hydroxytrimipramine.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the key steps in the radioligand binding assay protocol described in section 3.1.

Hypothetical Signaling Pathway for 5-HT2A Receptor Antagonism

While the functional activity of 2-hydroxytrimipramine at the 5-HT2A receptor is unknown, this diagram illustrates the canonical Gq-coupled signaling pathway that would be inhibited if it acts as an antagonist, similar to its parent compound.

Conclusion and Future Directions

The pharmacological profile of 2-hydroxytrimipramine remains largely uncharacterized, with current data limited to its modest inhibitory activity at monoamine transporters. While this metabolite is less potent than trimipramine and desmethyl-trimipramine in this regard, its contribution to the overall clinical effects of trimipramine cannot be dismissed without a more thorough investigation. The precedent set by other hydroxylated TCA metabolites, which can retain significant therapeutic activity with potentially fewer side effects, provides a strong impetus for further research.

Future studies should prioritize the characterization of 2-hydroxytrimipramine's binding affinity at a broad range of CNS receptors, particularly the histamine H1, serotonin 5-HT2A, α1-adrenergic, muscarinic acetylcholine, and dopamine D2 receptors. The experimental protocols detailed in this guide provide a framework for such investigations. Elucidating the full pharmacological profile of 2-hydroxytrimipramine will not only enhance our understanding of the complex pharmacology of trimipramine but may also reveal new avenues for the development of antidepressants with improved efficacy and tolerability.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

An In-depth Technical Guide on the Pharmacology of Trimipramine and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other drugs in its class. Unlike typical TCAs, its antidepressant efficacy is not primarily attributed to the potent inhibition of serotonin or norepinephrine reuptake.[1][2][3] Instead, trimipramine's therapeutic actions are thought to be mediated by a complex interplay of potent antagonism at various neurotransmitter receptors. This guide provides a comprehensive overview of the pharmacology of trimipramine and its principal active metabolites, desmethyltrimipramine and 2-hydroxytrimipramine. It includes a detailed examination of their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Trimipramine is a second-generation tricyclic antidepressant that has been utilized in the treatment of major depressive disorder, particularly in cases where sedation is a desired therapeutic outcome.[1] It also exhibits anxiolytic and hypnotic properties.[1] The primary active metabolite of trimipramine is desmethyltrimipramine, which is formed through demethylation in the liver.[4][5] Both trimipramine and desmethyltrimipramine undergo further metabolism via hydroxylation to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[4][5] This guide will delve into the intricate pharmacological characteristics of trimipramine and its key active metabolites.

Pharmacology and Mechanism of Action

The mechanism of action of trimipramine is multifaceted and not fully elucidated.[1] It is a weak inhibitor of serotonin and norepinephrine reuptake.[1][6] Its antidepressant and other psychotropic effects are largely attributed to its antagonist activity at a variety of neurotransmitter receptors.[1][2]

Receptor Binding Profile

Trimipramine and its metabolites exhibit a broad receptor binding profile. The parent compound is a potent antagonist of histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors.[1] Its affinity for dopamine D2 and muscarinic acetylcholine receptors is moderate.[1] The active metabolite, desmethyltrimipramine, demonstrates similar potencies to the parent compound at various monoamine transporters.[7]

Table 1: Receptor and Transporter Binding Affinities (Ki in nM)

| Target | Trimipramine (Ki, nM) | Desmethyltrimipramine (Ki, nM) | 2-Hydroxytrimipramine (Ki, nM) |

| Transporters | |||

| Serotonin Transporter (SERT) | 149 | 6220 | >30000 |

| Norepinephrine Transporter (NET) | 510 | 2920 | 4960 |

| Dopamine Transporter (DAT) | >30000 | 29500 | 4585 |

| Receptors | |||

| Histamine H1 | 0.27 | - | - |

| Serotonin 5-HT2A | Strong Antagonist | - | - |

| α1-Adrenergic | Strong Antagonist | - | - |

| Dopamine D2 | Moderate Antagonist | - | - |

| Muscarinic Acetylcholine | Moderate Antagonist | - | - |

Note: A lower Ki value indicates a higher binding affinity. Data compiled from multiple sources.[1][8]

Signaling Pathways

The antagonism of H1, 5-HT2A, and α1-adrenergic receptors by trimipramine leads to the blockade of their respective signaling cascades. For instance, by blocking the H1 receptor, trimipramine exerts its sedative effects.[1] The diagram below illustrates a generalized signaling pathway for a Gq-coupled receptor, which is relevant for the 5-HT2A and α1-adrenergic receptors that trimipramine antagonizes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CPIC® Guideline for Tricyclic Antidepressants and CYP2D6 and CYP2C19 – CPIC [cpicpgx.org]

- 4. gpb.sav.sk [gpb.sav.sk]

- 5. ClinPGx [clinpgx.org]

- 6. Trimipramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoselective Metabolism of Trimipramine Enantiomers

Abstract

Trimipramine is a tricyclic antidepressant (TCA) distinguished by its atypical pharmacological profile, notably its weak inhibition of monoamine reuptake.[1][2] Administered as a racemic mixture, its therapeutic and metabolic effects are complicated by the presence of a chiral center. The two enantiomers, (R)-(+)- and (S)-(-)-trimipramine, exhibit significant differences in their metabolic fate, a phenomenon known as stereoselective metabolism. This guide provides a comprehensive technical exploration of the enzymatic pathways, analytical methodologies, and clinical implications of this stereoselectivity. We will delve into the specific roles of cytochrome P450 (CYP) isoenzymes, particularly CYP2C19 and CYP2D6, in mediating the distinct N-demethylation and hydroxylation of each enantiomer. Furthermore, this document details validated experimental protocols for the enantioselective analysis of trimipramine and its metabolites, offering field-proven insights for researchers in drug development and clinical pharmacology. The overarching goal is to provide a self-validating framework for understanding and investigating the complex interplay between stereochemistry and drug metabolism, which is fundamental to advancing personalized medicine in psychiatric care.

Part 1: Introduction to Trimipramine and Chirality

Trimipramine: An Atypical Tricyclic Antidepressant

Trimipramine holds a unique position within the TCA class.[3] While structurally similar to other tricyclics like imipramine, its mechanism of action deviates significantly. Unlike its counterparts, trimipramine is a very weak inhibitor of serotonin and norepinephrine reuptake at therapeutic concentrations.[1][4] Its antidepressant and anxiolytic effects are thought to arise primarily from its potent antagonism of several receptors, including histamine H₁, serotonin 5-HT₂, and alpha-1 adrenergic receptors.[1][5] It is administered clinically as a racemate, a 1:1 mixture of its two non-superimposable mirror-image isomers, or enantiomers.[5]

The Significance of Chirality in Drug Metabolism and Action

Biological systems—enzymes, receptors, and transporters—are inherently chiral. This three-dimensional specificity means they can interact differently with the enantiomers of a chiral drug.[6][7] These differential interactions can lead to significant variations in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (therapeutic effect and toxicity).[7] For racemic drugs, one enantiomer may be therapeutically active (the eutomer) while the other is less active or inactive (the distomer), or even contributes to adverse effects.[5] Stereoselective metabolism, where enzymes preferentially metabolize one enantiomer over the other, is a critical factor that can lead to an imbalance in the plasma concentrations of the enantiomers, profoundly affecting the drug's overall clinical profile.[5][7]

Part 2: The Metabolic Fate of Trimipramine Enantiomers

The biotransformation of trimipramine is extensive and primarily occurs in the liver via two major pathways: N-demethylation and aromatic hydroxylation.[8] These pathways are not only catalyzed by different enzyme systems but are also highly stereoselective, leading to distinct metabolic profiles for the (R)- and (S)-enantiomers.

Stereoselective N-Demethylation Pathway

N-demethylation converts the tertiary amine trimipramine into its active secondary amine metabolite, desmethyltrimipramine.[8][9] This metabolic route shows a clear preference for the (+)-enantiomer of trimipramine.[5][10][11]

-

Causality and Key Enzyme: The primary enzyme responsible for this stereoselective N-demethylation is CYP2C19 .[8][10] Studies have shown a significant correlation between CYP2C19 activity and the plasma concentrations of (+)-trimipramine.[10][11] Individuals with reduced or absent CYP2C19 function ("poor metabolizers") exhibit significantly impaired demethylation of the (+)-enantiomer, leading to its accumulation.[10][12] The rationale for this selectivity lies in the specific three-dimensional fit between the (+)-enantiomer and the active site of the CYP2C19 enzyme, which facilitates the removal of a methyl group. CYP2C9 may also play a minor role in this pathway.[8]

Stereoselective Hydroxylation Pathway

Aromatic hydroxylation, specifically at the 2-position of the dibenzazepine ring, is the other major metabolic pathway. This reaction is stereoselective for the (-)-enantiomer of trimipramine.[5][10][11]

-

Causality and Key Enzyme: This pathway is predominantly mediated by CYP2D6 .[8][10] This enzyme is responsible for the 2-hydroxylation of (-)-trimipramine and both enantiomers of its demethylated metabolite, desmethyltrimipramine.[10][11] Interestingly, CYP2D6 does not appear to be significantly involved in the 2-hydroxylation of the (+)-trimipramine parent drug.[10] Genetic polymorphisms in the CYP2D6 gene are a major source of interindividual variability in the clearance of the (-)-enantiomer.[13] Poor metabolizers of CYP2D6 show markedly reduced hydroxylation, leading to higher exposure to (-)-trimipramine and its demethylated metabolites.[10][13]

Other Contributing Enzymes and Minor Pathways

While CYP2C19 and CYP2D6 are the principal drivers of trimipramine's stereoselective metabolism, other enzymes contribute to its overall clearance.

-

CYP3A4/5: Evidence suggests that CYP3A4 and/or CYP3A5 are involved in the metabolism of (-)-trimipramine, potentially to a metabolite that has not yet been fully characterized in clinical studies.[10][11]

-

N-oxidation: The formation of trimipramine-N-oxide is another metabolic route.[4][14] This metabolite has been shown to be pharmacologically active, inhibiting monoamine transporters.[4]

The interplay of these enzymatic pathways is visually summarized in the diagram below.

Pharmacological Activity of Metabolites

The metabolites of trimipramine are not merely inert excretion products; several are pharmacologically active.

-

Desmethyltrimipramine: This major metabolite is pharmacologically active, similar to other secondary amine TCAs.[1][8]

-

Hydroxylated Metabolites: Hydroxylated metabolites of TCAs can retain significant biological activity, including the ability to inhibit neurotransmitter reuptake.[15]

-

Trimipramine-N-oxide: This metabolite has been shown in vitro to inhibit human serotonin (hSERT) and norepinephrine (hNAT) transporters.[4]

The contribution of these active metabolites to the overall therapeutic effect of trimipramine is an important area of research, as their formation is directly influenced by the stereoselective metabolism of the parent enantiomers.

Part 3: Methodologies for Enantioselective Analysis

Protocol: Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for separating enantiomers.[17] The principle relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. An alpha-1-acid glycoprotein (AGP) column is a particularly effective CSP for this purpose.[18]

Step-by-Step Methodology:

-

Sample Preparation (Human Plasma):

-

To 1 mL of patient plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Perform a liquid-liquid extraction. Add 200 µL of 1 M NaOH to basify the plasma, followed by 5 mL of an organic solvent mixture (e.g., hexane/isoamyl alcohol, 99:1 v/v).

-

Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase. This extraction protocol is crucial for removing plasma proteins and other interfering substances that could damage the analytical column and compromise the analysis.

-

-

Chromatographic Conditions:

-

Column: Chiral-AGP column (e.g., 100 mm x 4.0 mm, 5 µm).

-

Mobile Phase: A buffered aqueous-organic mixture. For example, a mixture of 10 mM sodium phosphate buffer (pH 7.0) and acetonitrile. The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: 25°C. Maintaining a constant temperature is critical for reproducible retention times.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Identify peaks based on the retention times of pure enantiomer standards.

-

Quantify the concentration of each enantiomer and metabolite by comparing its peak area to that of the internal standard and constructing a calibration curve.

-

Protocol: Enantioselective Separation by Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume.[17][19] For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.

Step-by-Step Methodology:

-

Sample Preparation:

-

Plasma samples can be prepared as described for HPLC. Alternatively, a solid-phase extraction (SPE) protocol can be used for cleanup.

-

Urine samples may require dilution and filtration before analysis.[19]

-

-

CE Conditions:

-

Capillary: Fused-silica capillary (e.g., 50 cm total length, 50 µm internal diameter).

-

Background Electrolyte (BGE): A buffer such as 50 mM phosphate buffer (pH 2.5).

-

Chiral Selector: A dual cyclodextrin system, such as a combination of β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), added to the BGE.[19] The choice of cyclodextrin and its concentration are the most critical parameters for achieving chiral resolution, as they form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

-

Applied Voltage: 20 kV.

-

Temperature: 25°C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: Diode array detector (DAD) or, for higher sensitivity, coupling with a mass spectrometer (CE-MS).

-

The workflow for analyzing clinical samples is depicted below.

Part 4: Clinical and Pharmacogenetic Implications

The stereoselective metabolism of trimipramine, driven by polymorphic enzymes, has direct and significant clinical consequences. Understanding a patient's genetic makeup can help predict their metabolic capacity and tailor dosing to optimize efficacy and minimize risk.[8][12]

Impact of CYP2D6 and CYP2C19 Polymorphisms

-

CYP2D6 Poor Metabolizers (PMs): These individuals have deficient 2-hydroxylation, leading to reduced clearance of (-)-trimipramine and its active demethylated metabolites.[10][13] This can result in significantly elevated plasma concentrations, increasing the risk of concentration-dependent side effects.[13]

-

CYP2C19 Poor Metabolizers (PMs): PMs for CYP2C19 exhibit impaired N-demethylation, particularly of (+)-trimipramine.[10] This leads to higher concentrations of both parent enantiomers, as the primary clearance pathway for the (+)-enantiomer is blocked.[10][11]

-

CYP2D6/CYP2C19 Ultra-rapid Metabolizers (UMs): Patients with multiple functional copies of these genes may clear the drug too quickly, potentially leading to sub-therapeutic plasma concentrations and treatment failure at standard doses.[12][20]

Data Summary: Pharmacokinetics in Different Phenotypes

The following table summarizes the impact of CYP2D6 genotype on the pharmacokinetics of trimipramine and its primary metabolite, based on published data.[13] It clearly demonstrates the profound effect of genetics on drug exposure.